Ethyl 5-bromobenzofuran-2-carboxylate (CAS: 84102-69-2) is a highly versatile, bifunctional heterocyclic building block widely procured for pharmaceutical and materials science synthesis. Featuring a rigid benzofuran core, it provides two orthogonal reactive sites: a C5-bromide handle primed for palladium-catalyzed cross-coupling, and a C2-ethyl ester that facilitates mild functional group transformations. Commercially available at high purities (>98%), it presents as a stable, off-white crystalline solid with a low melting point (58–62 °C), ensuring excellent solubility in standard organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. This dual functionality allows chemists to bypass tedious protection-deprotection sequences, making it a premium choice for the rapid generation of complex molecular libraries [1].
Substituting Ethyl 5-bromobenzofuran-2-carboxylate with seemingly similar analogs introduces severe process bottlenecks. Procuring the non-halogenated analog (ethyl benzofuran-2-carboxylate) forces chemists to perform downstream electrophilic bromination, a step notorious for poor regioselectivity, over-bromination, and batch-to-batch inconsistency [1]. Conversely, substituting with the free acid (5-bromobenzofuran-2-carboxylic acid) drastically reduces solvent compatibility due to its high melting point (>250 °C) and poor solubility in non-polar media. Furthermore, the free acid mandates the use of expensive coupling reagents (e.g., HATU, EDC) or corrosive activators (thionyl chloride) to form amides, increasing both safety risks and scale-up costs [2]. The ethyl ester perfectly balances stability, solubility, and orthogonal reactivity, preventing these costly workarounds.
The presence of the C5-bromide is critical for direct structural elaboration. In microwave-assisted Pd(II)-catalyzed Suzuki cross-coupling reactions, Ethyl 5-bromobenzofuran-2-carboxylate achieves near-quantitative conversion to 5-aryl derivatives, whereas the non-halogenated ethyl benzofuran-2-carboxylate is fundamentally inert under these conditions [1].
| Evidence Dimension | Isolated yield in Suzuki cross-coupling |
| Target Compound Data | 93–96% isolated yield |
| Comparator Or Baseline | Ethyl benzofuran-2-carboxylate (0% yield at C5) |
| Quantified Difference | >93% absolute yield advantage for direct C5 functionalization |
| Conditions | Pd(II)-complex (0.1–0.5 mol%), toluene, arylboronic acids, microwave irradiation at 150 °C for 23 min |
Eliminates the need for complex C-H activation protocols, driving rapid and high-yielding procurement of functionalized libraries.
The ethyl ester enables direct, room-temperature conversion to carbohydrazides, bypassing the harsh activation steps required by the free acid. Treatment of Ethyl 5-bromobenzofuran-2-carboxylate with hydrazine monohydrate yields the corresponding hydrazide cleanly, while the free acid requires conversion to an acid chloride or the use of expensive peptide coupling agents [1].
| Evidence Dimension | Yield of amidation/hydrazinolysis intermediate |
| Target Compound Data | 90% yield of 5-bromobenzofuran-2-carbohydrazide |
| Comparator Or Baseline | 5-Bromobenzofuran-2-carboxylic acid (requires SOCl2 at reflux or HATU/EDC for activation) |
| Quantified Difference | Single-step, 90% yield at 25 °C vs. multi-step, reagent-heavy activation |
| Conditions | Hydrazine monohydrate, ethanol, 25 °C, 12 hours |
Significantly lowers reagent costs and improves safety profiles for the industrial scale-up of triazole and amide derivatives.
When the free acid is ultimately required downstream, the ethyl ester serves as a highly reliable protecting group that can be cleaved quantitatively under mild conditions, outperforming crude ester mixtures that suffer from incomplete hydrolysis .
| Evidence Dimension | Saponification yield to free acid |
| Target Compound Data | 97% yield of 5-bromobenzofuran-2-carboxylic acid |
| Comparator Or Baseline | Crude benzofuran ester mixtures (variable, often <80% due to side reactions) |
| Quantified Difference | Near-quantitative (97%) clean conversion |
| Conditions | LiOH·H2O, THF/H2O, 25 °C, 3 hours |
Guarantees that the ester handle does not become a synthetic dead-end, ensuring high mass recovery in late-stage synthesis.
The physical properties of the ethyl ester make it vastly superior for standard organic workflows compared to the free acid. Its low melting point and high lipophilicity ensure rapid dissolution in organic solvents, whereas the free acid remains intractable in many non-polar media .
| Evidence Dimension | Melting point and solvent compatibility |
| Target Compound Data | Melting point 58–62 °C; highly soluble in THF, DCM, EtOAc |
| Comparator Or Baseline | 5-Bromobenzofuran-2-carboxylic acid (Melting point >250 °C) |
| Quantified Difference | ~200 °C lower melting point and vastly improved dissolution kinetics |
| Conditions | Standard laboratory ambient handling and solvent dissolution |
Reduces solvent volumes required for reactions and purifications, directly lowering scale-up costs and reactor footprint.
This compound is the preferred starting point for synthesizing D-DT and MIF-1 dual inhibitors. The C2 ester protects the carboxylate moiety while the C5 bromide undergoes critical cross-coupling or amination, allowing for the precise construction of furan-2-carboxylic acid pharmacophores without premature reactivity [1].
Leveraging its high-yielding, room-temperature hydrazinolysis profile, the ethyl ester is an ideal precursor for generating 1,2,4-triazole-3-thione antibacterial hybrids. It bypasses the need for harsh acid chloride intermediates, streamlining the synthesis of thiosemicarbazide intermediates [2].
Due to its exceptional reactivity in microwave-assisted Pd-catalyzed cross-couplings, this compound serves as a universal electrophile in automated synthesis platforms. It enables the rapid screening of 5-arylbenzofuran derivatives for agrochemical discovery and organic light-emitting diode (OLED) materials [3].
Irritant